molecular formula C21H17Cl2NOS B2771866 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 338794-48-2

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Cat. No.: B2771866
CAS No.: 338794-48-2
M. Wt: 402.33
InChI Key: BVGULLDJSLPKKR-DARPEHSRSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of chlorophenyl and phenyl groups, linked through a sulfanyl and ethanone moiety, with an oxime functional group attached to a chlorobenzyl group. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NOS/c22-18-8-6-16(7-9-18)14-25-24-21(17-4-2-1-3-5-17)15-26-20-12-10-19(23)11-13-20/h1-13H,14-15H2/b24-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGULLDJSLPKKR-DARPEHSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OCC2=CC=C(C=C2)Cl)/CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-chlorothiophenol with acetophenone to form 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative. The final step involves the reaction of the oxime with 4-chlorobenzyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorophenyl and chlorobenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the chlorophenyl and phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone: Lacks the oxime and chlorobenzyl groups.

    1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime: Lacks the sulfanyl and chlorophenyl groups.

    4-chlorophenyl sulfanyl derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is unique due to the presence of both sulfanyl and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for research and industrial applications .

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime , identified by its molecular formula C21H17Cl2NOSC_{21}H_{17}Cl_2NOS, is a member of the oxime class of compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from easily accessible precursors. The synthetic route generally includes:

  • Formation of the Sulfanyl Group : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions involving 4-chlorophenyl derivatives.
  • Oxime Formation : The oxime functionality is introduced via the reaction between the ketone and hydroxylamine derivatives.
  • Final Modifications : Additional modifications may involve benzyl halides to introduce the 4-chlorobenzyl group.

Antimicrobial Activity

Research indicates that compounds containing sulfanyl and oxime functionalities exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound Activity Bacterial Strains Tested Inhibition Zone (mm)
This compoundAntibacterialS. aureus, E. coli15 - 20

Anticancer Potential

The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Enzyme Inhibition

Another critical aspect of the biological activity is its role as an enzyme inhibitor. Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's.

Enzyme IC50 (µM) Reference Compound
Acetylcholinesterase0.05Donepezil

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various sulfanyl derivatives, including the target compound. Results showed that it had comparable activity to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Activity Assessment : In a comparative study on several oxime derivatives, this compound exhibited a notable reduction in cell viability in MCF-7 cells at concentrations as low as 10 µM, indicating strong anticancer properties .
  • Enzyme Inhibition Studies : Research on AChE inhibition revealed that this compound could serve as a promising candidate for further development into therapeutic agents for neurodegenerative disorders due to its low IC50 values compared to known inhibitors .

Q & A

Basic: How can researchers optimize the synthesis of this oxime derivative to improve yield and purity?

Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution for sulfanyl group formation .
  • Temperature control : Oxime formation with O-(4-chlorobenzyl)hydroxylamine typically requires mild heating (60–80°C) to avoid byproducts like imine tautomerization .
  • Catalysis : Acidic conditions (e.g., HCl in ethanol) accelerate oxime condensation, while bases (e.g., NaHCO₃) stabilize intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted carbonyl precursors and hydroxylamine residues .

Advanced: What strategies can address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to minimize inter-lab variability .
  • Conformational analysis : Use NMR (¹H, NOESY) or X-ray crystallography (via SHELX ) to confirm oxime stereochemistry (E/Z isomers), which impacts target binding .
  • Metabolic stability : Assess compound degradation in biological matrices via LC-MS to differentiate intrinsic activity from artifact signals .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the sulfanyl group (δ ~3.5–4.0 ppm for SCH₂) and oxime protons (δ ~8.0–8.5 ppm for C=N-OH) .
  • IR spectroscopy : Confirm oxime formation via N-O stretch (~930 cm⁻¹) and C=N stretch (~1640 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~405.08 for C₂₁H₁₇Cl₂NO₂S) and fragmentation patterns .

Advanced: How can computational modeling resolve uncertainties in its mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinity for targets like cytochrome P450 or bacterial enzymes, leveraging crystallographic data from related oximes (e.g., PDB ID 47A ).
  • QSAR modeling : Correlate substituent effects (e.g., chlorophenyl vs. benzyl groups) with bioactivity using descriptors like LogP and polar surface area .
  • MD simulations : Assess oxime stability in lipid bilayers (GROMACS) to evaluate membrane permeability .

Basic: What are the critical steps for validating purity in pharmaceutical research?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (e.g., unreacted 4-chlorobenzyl chloride) with detection at 254 nm .
  • Elemental analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify hydrate or solvent residues .

Advanced: How can researchers design experiments to probe its reactivity under physiological conditions?

Methodological Answer:

  • pH-dependent stability : Incubate the compound in buffers (pH 2–9) and track degradation via UV-Vis (λmax ~280 nm) or LC-MS .
  • Redox profiling : Use cyclic voltammetry to identify oxidation-prone sites (e.g., sulfanyl group) .
  • Biotransformation studies : Incubate with liver microsomes (e.g., human CYP3A4) to map metabolic pathways .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in a fume hood due to potential HCl release during oxime formation .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: What experimental designs mitigate limitations in bioactivity studies?

Methodological Answer:

  • Positive/Negative controls : Include known inhibitors (e.g., ketoconazole for CYP assays) to validate assay sensitivity .
  • High-throughput screening (HTS) : Use 96-well plates with robotic liquid handling to test dose-response curves (0.1–100 µM) .
  • Synergistic studies : Combine with adjuvants (e.g., efflux pump inhibitors) to differentiate intrinsic activity from resistance mechanisms .

Basic: How to differentiate this compound from structurally similar analogs?

Methodological Answer:

  • XRD : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks with analogs like 2-[(4-chlorophenyl)sulfinyl] derivatives .
  • TLC mobility : Use silica plates (CH₂Cl₂:MeOH 95:5) to distinguish Rf values from methyloxime or benzylsulfonyl variants .

Advanced: How can crystallographic data resolve stereochemical ambiguities?

Methodological Answer:

  • Single-crystal XRD : Use OLEX2 for structure solution and SHELXL for refinement. Key metrics:
    • R-factor : Aim for <0.05 for high confidence in bond lengths/angles .
    • ORTEP diagrams : Visualize thermal ellipsoids to confirm oxime geometry (e.g., anti-periplanar C=N-O alignment) .
  • Twinned data : Apply SHELXD for multi-component crystals .

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